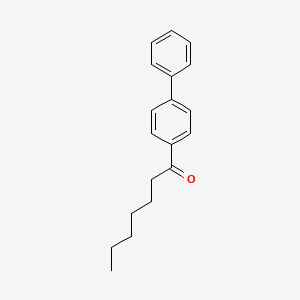

p-Heptanoylbiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-2-3-4-8-11-19(20)18-14-12-17(13-15-18)16-9-6-5-7-10-16/h5-7,9-10,12-15H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPKHSFFVZYFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069345 | |

| Record name | 1-Heptanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-27-0 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanone, 1-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-heptanoylbiphenyl CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 59662-27-0

This technical guide provides a comprehensive overview of 4-heptanoylbiphenyl, a biphenyl derivative with applications in materials science and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information.

Chemical and Physical Properties

4-Heptanoylbiphenyl, also known as p-heptanoylbiphenyl, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59662-27-0 | [1] |

| Molecular Formula | C₁₉H₂₂O | [1][2] |

| Molecular Weight | 266.38 g/mol | [1][2] |

| Melting Point | 85.0 to 88.0 °C | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [2] |

Safety Data Sheet Summary

| Hazard Category | Precautionary Statements |

| Acute Toxicity | The toxicological properties have not been thoroughly investigated. Handle with care and avoid ingestion, inhalation, and skin contact. |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |

| Eye Damage/Irritation | May cause eye irritation. Wear safety glasses or goggles. |

| Respiratory Sensitization | Avoid inhaling dust or powder. Handle in a well-ventilated area or with respiratory protection. |

| Environmental Hazards | No specific data is available. Avoid release into the environment. |

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-heptanoylbiphenyl is not extensively published, its structure strongly suggests a Friedel-Crafts acylation of biphenyl with heptanoyl chloride as the most probable synthetic route.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic aromatic substitution of biphenyl with an acylium ion generated from heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of 4-heptanoylbiphenyl via Friedel-Crafts acylation.

General Experimental Protocol for Friedel-Crafts Acylation

-

Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add biphenyl and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.

-

Acylating Agent Addition: Add heptanoyl chloride dropwise from the dropping funnel to the reaction mixture. The temperature should be maintained during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or heat to reflux for a specified time to ensure the completion of the reaction. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and wash it with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications and Research Interest

Intermediate in Liquid Crystal Synthesis

The primary application of 4-heptanoylbiphenyl appears to be as a synthetic intermediate in the production of liquid crystals. The biphenyl core is a common structural motif in liquid crystalline materials. The heptanoyl group can be further modified, for instance, reduced to a heptyl group, to produce compounds like 4-heptyl-4'-cyanobiphenyl, a component in some liquid crystal mixtures. The alkyl chain length is a critical determinant of the mesophase properties of the final liquid crystal.

Potential in Drug Development and Pharmacological Research

While there is currently limited public information on the direct pharmacological activity of 4-heptanoylbiphenyl, the biphenyl scaffold is present in numerous biologically active molecules. Biphenyl derivatives have been investigated for a wide range of therapeutic applications. Therefore, 4-heptanoylbiphenyl could serve as a precursor or building block for the synthesis of novel drug candidates. Further research would be required to explore any potential biological activity.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 4-heptanoylbiphenyl.

Caption: Standard workflow for the synthesis and characterization of 4-heptanoylbiphenyl.

References

Unraveling the Core Mechanism of p-Heptanoylbiphenyl: A Technical Guide for Researchers

Disclaimer: To date, specific studies delineating the mechanism of action for p-Heptanoylbiphenyl are not extensively available in the public domain. However, based on its structural features—a biphenyl group and a heptanoyl moiety—it is hypothesized to function as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This class of compounds is well-characterized, primarily as herbicides. This guide, therefore, elucidates the established mechanism of action of HPPD inhibitors, providing a robust framework for understanding the probable biological activity of this compound.

Executive Summary

This compound is postulated to exert its biological effects through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway. In plants, this inhibition disrupts the biosynthesis of essential molecules, plastoquinone and tocopherols, leading to a cascade of effects including the bleaching of photosynthetic tissues and eventual plant death. In mammals, HPPD inhibition results in an accumulation of tyrosine, a condition known as tyrosinemia, with the primary target organs being the eyes, liver, and thyroid gland. This technical guide provides an in-depth analysis of this mechanism, supported by quantitative data from studies on known HPPD inhibitors, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary molecular target of this compound is presumed to be 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] This reaction is a crucial step in the catabolism of tyrosine in most aerobic organisms.[2]

HPPD inhibitors, including those with a diketone or triketone moiety, act as competitive inhibitors of HPPA at the active site of the enzyme. They achieve this by chelating the catalytic Fe(II) ion within the enzyme's active site, thereby blocking the binding of the natural substrate, HPPA.[3] The active center of HPPD contains two histidine and one glutamate residue that hold the iron cation, and the inhibitor's chelating group interacts directly with this metal ion.

dot

Downstream Effects of HPPD Inhibition

The inhibition of HPPD initiates a series of downstream biochemical events that differ between plants and mammals.

In Plants: Herbicidal Action

In plants, homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[1] Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage.

Therefore, HPPD inhibition leads to:

-

Depletion of Plastoquinone: The lack of homogentisate halts plastoquinone synthesis.

-

Inhibition of Carotenoid Biosynthesis: Without the plastoquinone cofactor, phytoene desaturase activity is blocked, preventing the formation of colored carotenoids.[4][5]

-

Photobleaching: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic whitening or "bleaching" of the plant tissues.[1][5]

-

Cessation of Photosynthesis and Plant Death: The destruction of the photosynthetic apparatus ultimately leads to the death of the plant.

dot

In Mammals: Tyrosinemia and Target Organ Toxicity

In mammals, the primary consequence of HPPD inhibition is the accumulation of tyrosine in the bloodstream, a condition known as tyrosinemia.[6] The body attempts to clear excess tyrosine through an alternative pathway mediated by tyrosine aminotransferase (TAT). The efficiency of this pathway varies between species, influencing their sensitivity to HPPD inhibitors.[6][7]

Prolonged high levels of tyrosine can lead to toxicity in several organs:

-

Eyes: Corneal opacities and lesions are a common finding in sensitive species.[6]

-

Liver: Hepatic enzyme induction and potential liver damage can occur.

-

Thyroid Gland: Alterations in thyroid hormone levels have been observed.[8]

dot

Quantitative Data on HPPD Inhibitors

The inhibitory potency of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several known HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD), providing a benchmark for the potential activity of novel compounds like this compound.

| Compound | IC50 (µM) for AtHPPD | Reference |

| Mesotrione | 0.283 | [9] |

| Nitisinone | 0.173 | [9] |

| Leptospermone | 12.1 | [9] |

| Fenquinotrione | 0.0447 | [9] |

| HPPD-IN-1 | 0.248 | [9] |

| HPPD-IN-3 | 0.010 | [9] |

| HPPD-IN-5 | 0.21 | [9] |

Experimental Protocols

In Vitro HPPD Enzyme Activity Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on HPPD.

Principle: The activity of HPPD is coupled with homogentisate 1,2-dioxygenase (HGD), which catalyzes the conversion of homogentisate to maleylacetoacetate. The formation of maleylacetoacetate is monitored by the increase in absorbance at 318-320 nm.[3][9]

Materials:

-

Purified recombinant HPPD enzyme

-

Purified recombinant HGD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate solution

-

HEPES buffer (pH 7.0)

-

L-ascorbic acid

-

FeSO4

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 318-320 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, L-ascorbic acid, FeSO4, and HGD enzyme.

-

In the wells of the microplate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no HPPD enzyme).

-

Add the HPPD enzyme to all wells except the negative control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period.

-

Initiate the reaction by adding the HPPA substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 318-320 nm over time (e.g., for 5 minutes).[9]

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

In Vivo Herbicidal Activity Assessment

Principle: To evaluate the herbicidal efficacy of a compound, it is applied to target weed species, and the physiological effects, such as bleaching and growth inhibition, are observed over time.

Materials:

-

Target weed species (e.g., Abutilon theophrasti - velvetleaf, Setaria faberi - giant foxtail) grown in pots under controlled greenhouse conditions.

-

Test compound formulated for application (e.g., dissolved in a solvent with a surfactant).

-

Commercial standard herbicide (e.g., mesotrione) for comparison.

-

Control (formulation blank).

-

Spray chamber or handheld sprayer for uniform application.

Procedure:

-

Grow the target weed species to a specific growth stage (e.g., 2-4 leaf stage).

-

Prepare different concentrations of the test compound formulation.

-

Apply the formulations to the plants at a specified application rate (e.g., g ai/ha). Ensure even coverage.

-

Treat a set of plants with the commercial standard and the control formulation.

-

Maintain the treated plants in the greenhouse under optimal growing conditions.

-

Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, including chlorosis, necrosis, and stunting.

-

Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete plant death) to quantify the herbicidal injury.

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control.

Measurement of Carotenoid Content in Plant Tissue

Principle: Carotenoids are extracted from plant tissue using an organic solvent, and their concentration is determined spectrophotometrically.

Materials:

-

Plant tissue from treated and control plants.

-

Acetone (100%).

-

Mortar and pestle or tissue homogenizer.

-

Centrifuge and centrifuge tubes.

-

Spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Harvest a known weight of fresh leaf tissue from the plants.

-

Grind the tissue in a mortar and pestle with a small amount of 100% acetone until it is completely homogenized.

-

Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional acetone to ensure all pigment is collected.

-

Centrifuge the extract to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the extract at 470 nm, 645 nm, and 662 nm using the spectrophotometer, with 100% acetone as a blank.

-

Calculate the concentration of total carotenoids using established equations (e.g., Lichtenthaler's equations).

Conclusion

While direct experimental data for this compound is currently limited, its structural characteristics strongly suggest that it functions as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The well-established mechanism of action for this class of compounds provides a solid foundation for predicting its biological effects in both plants and mammals. The experimental protocols detailed in this guide offer a comprehensive toolkit for the empirical validation of this hypothesis and for quantifying the biological activity of this compound and other novel HPPD inhibitors. Further research is warranted to definitively characterize the molecular interactions and in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbicide Treatments Alter Carotenoid Profiles for 14C Tracer Production from Tomato (Solanum lycopersicum cv. VFNT cherry) Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5. Enzyme assay [bio-protocol.org]

- 9. jkip.kit.edu [jkip.kit.edu]

Uncharted Territory: The Biological Activity of p-Heptanoylbiphenyl Remains Undefined

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity of p-Heptanoylbiphenyl. Despite its clear chemical structure, this particular biphenyl derivative has not been the subject of published research detailing its effects on biological systems. As a result, a detailed technical guide on its core biological functions, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

While information on this compound is sparse, with one source identifying it as a precursor in the synthesis of 4'-Heptyl-4-biphenylcarbonitrile, the broader family of biphenyl derivatives has been extensively studied and shown to possess a wide range of biological activities.[1] It is important to note, however, that the biological effects of a specific compound cannot be reliably predicted based on the general activities of its structural class.

The Broader Landscape: Biological Activities of Biphenyl Derivatives

Research into various biphenyl compounds has unveiled their potential as therapeutic agents across several domains. Structurally related molecules have demonstrated activities including:

-

Anti-Cancer Properties: A significant body of research has focused on the design and synthesis of novel biphenyl derivatives as potential anti-cancer agents. These compounds have been investigated for their efficacy against leukemia and other tumor cell lines.[2][3]

-

Enzyme Inhibition: Certain biphenyl derivatives have been developed as inhibitors of specific enzymes. For instance, (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been identified as novel inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a target relevant to various diseases.[2]

-

Antimicrobial Activity: The biphenyl scaffold has been recognized as a valuable component in the development of antimicrobial agents. Biphenylglyoxamide-based molecules have been synthesized and evaluated for their antibacterial properties.[4]

These examples highlight the therapeutic potential within the biphenyl chemical space. However, the specific substitutions on the biphenyl core are critical determinants of a compound's biological activity, mechanism of action, and overall pharmacological profile.

Future Directions

The absence of data on the biological activity of this compound represents an unexplored area of research. To elucidate its potential effects, a systematic investigation would be required, encompassing a range of in vitro and in vivo studies. Such a research program would typically involve:

-

Initial Screening: Assessing the compound's activity against a diverse panel of biological targets, such as enzymes, receptors, and cell lines, to identify potential areas of interest.

-

Dose-Response Studies: Quantifying the potency of the compound (e.g., IC50 or EC50 values) in any identified "hit" assays.

-

Mechanism of Action Studies: Investigating the specific molecular pathways and signaling cascades affected by the compound to understand how it exerts its biological effects.

-

In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicological profile in animal models.

Until such studies are conducted and published, the biological activity of this compound will remain speculative. Therefore, the creation of an in-depth technical guide as requested is not feasible. Researchers and drug development professionals interested in this specific molecule will need to undertake foundational research to establish its biological profile.

References

- 1. Buy 4'-Heptyl-4-biphenylcarbonitrile | 41122-71-8 [smolecule.com]

- 2. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

p-Heptanoylbiphenyl: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of p-Heptanoylbiphenyl (also known as 4-Heptanoylbiphenyl), a key intermediate in the synthesis of liquid crystals. While a specific singular "discovery" of this compound is not prominently documented, its synthesis and importance are intrinsically linked to the groundbreaking development of 4-alkyl-4'-cyanobiphenyl liquid crystals in the early 1970s by George W. Gray and his team. This document details the primary synthetic methodology, Friedel-Crafts acylation, providing a historical context based on early work on related biphenyl ketones, and presents a detailed experimental protocol. Quantitative data from analogous syntheses are summarized, and the logical workflow for its synthesis is visualized. To date, there is no significant body of research available in the public domain regarding the specific biological activities or signaling pathways of this compound.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but is rather embedded in the broader narrative of the development of liquid crystal technologies. The pioneering work of Professor George William Gray and his research group at the University of Hull in the late 1960s and early 1970s led to the synthesis of cyanobiphenyls, a new class of stable liquid crystals with low melting points suitable for use in electronic displays.[1] This innovation was a critical step towards the commercialization of liquid crystal displays (LCDs).

The synthesis of various 4-alkyl-4'-cyanobiphenyls, which formed the basis of these new liquid crystal mixtures, required the preparation of 4-acylbiphenyl precursors. This compound emerged as a crucial intermediate in the synthesis of 4-heptyl-4'-cyanobiphenyl, a member of this important class of liquid crystals.

While the work of Gray's group in the 1970s solidified the importance of 4-acylbiphenyls, the fundamental chemistry for their synthesis was established earlier. A significant contribution was made by Loren M. Long and Henry R. Henze in 1941, who published a detailed study on the "Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction." Although their work did not specifically mention the heptanoyl derivative, they systematically investigated the acylation of biphenyl with various acyl halides, providing a robust and generalizable methodology that underpins the synthesis of this compound.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acyl halide, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, leading to the formation of the ketone. The reaction predominantly occurs at the para-position (position 4) of one of the phenyl rings due to steric hindrance at the ortho-positions and the directing effect of the phenyl group.

Quantitative Data

Precise yield and melting point data for the synthesis of this compound are not consistently reported in a single primary research article. However, data from analogous syntheses of 4-acylbiphenyls and information from chemical suppliers provide expected values.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₂O | General Chemical Knowledge |

| Molecular Weight | 266.38 g/mol | General Chemical Knowledge |

| Melting Point | 85 °C | [2] |

| Typical Yield | 60-80% | Based on analogous syntheses |

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from the general procedures for Friedel-Crafts acylation of biphenyl.

Materials:

-

Biphenyl

-

Heptanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Water, distilled

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add biphenyl (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the biphenyl is completely dissolved.

-

Addition of Catalyst: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 - 1.3 eq) to the stirred solution. The addition is exothermic and should be done slowly to maintain a low temperature.

-

Addition of Acylating Agent: Once the aluminum chloride is well-suspended, add heptanoyl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure product.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy.

Visualizations

Synthesis Pathway

References

An In-depth Technical Guide to the Solubility of p-Heptanoylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Heptanoylbiphenyl (also known as 4-heptanoylbiphenyl). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for its solubility, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₉H₂₂O. Its structure consists of a biphenyl core substituted with a heptanoyl group at the para position. This structure, featuring a large nonpolar biphenyl ring system and a moderately polar ketone group, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as an intermediate or a functional molecule.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, nonpolar biphenyl moiety suggests good solubility in nonpolar and weakly polar solvents. The presence of the ketone group, which can act as a hydrogen bond acceptor, may impart some solubility in more polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The large nonpolar biphenyl group will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The ketone group can engage in dipole-dipole interactions, and the overall molecule can be solvated by these solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The nonpolar character of the biphenyl group will likely dominate over the potential hydrogen bonding with the ketone's oxygen, limiting solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The large hydrophobic biphenyl structure will prevent significant interaction with highly polar solvents like water. While DMSO is a strong solvent, the large nonpolar part of the molecule might limit high solubility. |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal saturation method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of analytical grade

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same method and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent or the concentration determined from the calibration curve.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

Theoretical Analysis of 4-Heptanoylbiphenyl: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals a notable absence of specific theoretical or computational studies focused on 4-heptanoylbiphenyl. The following in-depth technical guide is therefore a representative, hypothetical study based on established computational chemistry protocols. The data presented herein is generated for illustrative purposes to demonstrate the standard methodologies and expected outcomes of such an investigation.

Introduction

4-Heptanoylbiphenyl is a ketone derivative of biphenyl, a structural motif present in many biologically active compounds and liquid crystals. The heptanoyl group introduces a flexible aliphatic chain and a polar carbonyl group, which can significantly influence the molecule's conformational flexibility, electronic properties, and intermolecular interactions. Understanding these properties at a molecular level is crucial for applications in drug design, materials science, and medicinal chemistry.

This guide outlines a standard theoretical approach for characterizing 4-heptanoylbiphenyl using quantum chemical methods, specifically Density Functional Theory (DFT). We will detail the computational protocols, present hypothetical quantitative data in a structured format, and visualize the workflow and conceptual relationships.

Computational Methodology and Protocols

The following protocols describe a typical workflow for the theoretical characterization of a small organic molecule like 4-heptanoylbiphenyl.

2.1 Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing cluster.

2.2 Geometry Optimization

-

Protocol: The initial 3D structure of 4-heptanoylbiphenyl is built using a molecular editor. A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics with the MMFF94 force field) to find a reasonable starting conformation. The resulting structure is then subjected to a full geometry optimization in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-31G(d,p) basis set is a commonly employed and reliable level of theory for such molecules. The optimization is continued until the forces on all atoms are negligible and the geometry represents a stationary point on the potential energy surface.

2.3 Frequency Analysis

-

Protocol: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This analysis serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also derived from this calculation.

-

2.4 Frontier Molecular Orbital (FMO) Analysis

-

Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

2.5 Molecular Electrostatic Potential (MEP)

-

Protocol: The molecular electrostatic potential is calculated and mapped onto the molecule's electron density surface. The MEP visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding and other non-covalent interactions.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Description | Calculated Value |

|---|---|---|

| C-C (inter-ring) | Bond length between the two phenyl rings | 1.49 Å |

| C=O | Bond length of the carbonyl group | 1.22 Å |

| C-C-C-C (inter-ring) | Dihedral angle between the two phenyl rings | 38.5° |

| C-C-C=O | Dihedral angle of the heptanoyl chain | 175.2° |

Table 2: Electronic Properties

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.54 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.65 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.85 Debye |

Table 3: Thermodynamic Properties (at 298.15 K)

| Property | Calculated Value |

|---|---|

| Zero-point vibrational energy | 215.7 kcal/mol |

| Enthalpy | 228.4 kcal/mol |

| Gibbs Free Energy | 179.1 kcal/mol |

| Entropy | 165.2 cal/mol·K |

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the theoretical investigation.

Spectroscopic Data of p-Heptanoylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for p-heptanoylbiphenyl. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data obtained from computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for researchers working with this and related compounds. The information is presented in a structured format to facilitate easy access and comparison.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.02 | Doublet | 2H | Ar-H (ortho to C=O) |

| 7.68 | Doublet | 2H | Ar-H (meta to C=O) |

| 7.64 | Doublet | 2H | Ar-H (ortho to alkyl) |

| 7.46 | Triplet | 2H | Ar-H (meta to alkyl) |

| 7.38 | Triplet | 1H | Ar-H (para to alkyl) |

| 3.01 | Triplet | 2H | -CH₂-C=O |

| 1.76 | Quintet | 2H | -CH₂-CH₂-C=O |

| 1.34 | Multiplet | 6H | -(CH₂)₃-CH₃ |

| 0.91 | Triplet | 3H | -CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 200.1 | C=O |

| 145.8 | Ar-C (para to C=O) |

| 139.9 | Ar-C (para to alkyl) |

| 135.2 | Ar-C (ipso, attached to C=O) |

| 128.9 | Ar-CH (meta to alkyl) |

| 128.8 | Ar-CH (ortho to C=O) |

| 127.2 | Ar-CH (ortho to alkyl) |

| 127.1 | Ar-CH (meta to C=O) |

| 38.6 | -CH₂-C=O |

| 31.6 | -CH₂- |

| 29.1 | -CH₂- |

| 24.4 | -CH₂- |

| 22.5 | -CH₂- |

| 14.0 | -CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2955-2850 | Strong | Aliphatic C-H Stretch |

| 1685 | Strong | C=O Stretch (Aryl Ketone) |

| 1605, 1485, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1220 | Medium | C-C(=O)-C Stretch |

| 840 | Strong | p-Disubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 266.1671 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample (typically 5-10 mg) would be dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). For ¹H NMR, the spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Commercial Suppliers and Technical Guide for 4-Heptanoylbiphenyl in Research

For researchers, scientists, and drug development professionals seeking to procure and utilize 4-heptanoylbiphenyl (CAS No. 59662-27-0), this technical guide provides a comprehensive overview of commercial suppliers, synthesis protocols, and key applications. This document is intended to serve as an in-depth resource, facilitating the integration of this compound into various research and development workflows.

Introduction to 4-Heptanoylbiphenyl

4-Heptanoylbiphenyl, also known as p-heptanoylbiphenyl, is an organic compound with the chemical formula C₁₉H₂₂O. Structurally, it is a biphenyl molecule acylated with a heptanoyl group at the 4-position. Its primary application in research is as an intermediate in the synthesis of more complex molecules, particularly in the field of materials science for the production of liquid crystals.[1] The biphenyl core provides rigidity and aromaticity, while the heptanoyl chain offers a degree of flexibility and influences the material's mesomorphic properties. Its utility also extends to the development of specialized agricultural and pharmaceutical chemicals due to the reactive nature of its aromatic and carbonyl functionalities, which allow for diverse chemical modifications.[1]

Commercial Availability

4-Heptanoylbiphenyl is available from a number of commercial suppliers specializing in research chemicals. The following table summarizes the offerings from several identified vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Code | Purity | Available Quantities | Price (USD) |

| MySkinRecipes | 195122 | 95% | 5g, 25g | ~ |

| Fluorochem | F046826 | >95% | 1g, 5g, 25g | Contact for pricing |

| Bidepharm | BD111867 | >97% | 1g, 5g, 10g, 25g, 50g | Contact for pricing |

| Aikonchem | AK-33931 | >95% | 1g, 5g, 25g | Contact for pricing |

Synthesis of 4-Heptanoylbiphenyl

The most common laboratory and industrial method for the synthesis of 4-heptanoylbiphenyl is the Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution reaction involves the reaction of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Biphenyl

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add heptanoyl chloride to the stirred suspension.

-

In a separate flask, dissolve biphenyl in anhydrous dichloromethane.

-

Add the biphenyl solution dropwise to the cooled acylating mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-heptanoylbiphenyl by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield a solid product.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.

-

Melting Point: To assess the purity of the compound.

Applications in Research

The primary documented application of 4-heptanoylbiphenyl is as a synthetic intermediate.

-

Liquid Crystal Synthesis: The molecular structure of 4-heptanoylbiphenyl, with its rigid biphenyl core and flexible alkyl chain, makes it a suitable precursor for the synthesis of liquid crystalline materials. These materials are crucial for display technologies and other optoelectronic applications.

-

Organic Synthesis: The carbonyl group of 4-heptanoylbiphenyl can be further modified, for example, through reduction to an alcohol or conversion to other functional groups, making it a versatile building block in multi-step organic syntheses.

Currently, there is a lack of published research detailing specific biological activities or its involvement in defined signaling pathways. Its role appears to be primarily in the realm of materials science and chemical synthesis rather than as a bioactive molecule for direct study in biological systems. Researchers in drug discovery may use it as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Visualizing Workflows and Pathways

Synthesis Workflow for 4-Heptanoylbiphenyl

Caption: Workflow for the synthesis of 4-heptanoylbiphenyl.

Logical Relationship of Applications

Caption: Applications of 4-heptanoylbiphenyl in research.

References

The Pharmacology of Biphenyl Derivatives: A Technical Guide for Drug Discovery

Introduction

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a significant scaffold in medicinal chemistry. Its rigid yet tunable structure allows for the precise spatial orientation of functional groups, making it a versatile platform for designing molecules that can interact with a wide array of biological targets. This structural feature has led to the development of biphenyl derivatives with diverse pharmacological activities, ranging from receptor antagonism and enzyme inhibition to the modulation of protein-protein interactions. This technical guide provides an in-depth overview of the pharmacology of biphenyl derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Biphenyl Derivatives as Receptor Antagonists

Biphenyl-containing compounds have been successfully developed as antagonists for several G-protein coupled receptors (GPCRs) and nuclear receptors. The biphenyl core often serves to mimic the spatial arrangement of endogenous ligands or to establish crucial hydrophobic interactions within the receptor's binding pocket.

Angiotensin II Receptor Antagonists

A prominent class of biphenyl derivatives is the angiotensin II receptor blockers (ARBs), widely used in the treatment of hypertension and heart failure. These molecules, such as Losartan and Valsartan, selectively antagonize the angiotensin II receptor type 1 (AT1R), preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

Quantitative Data: Angiotensin II Receptor Antagonists

| Compound | Receptor Target | Assay Type | IC50 / Ki | Reference |

| Losartan | AT1R | Radioligand Binding | Ki: ~20-40 nM | [1][2] |

| Valsartan | AT1R | Radioligand Binding | Ki: ~5-10 nM | [1][2] |

Signaling Pathway: Angiotensin II Receptor (AT1R)

Activation of the AT1 receptor by angiotensin II initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular growth. Biphenyl derivatives like Losartan and Valsartan block this pathway at the receptor level.

Figure 1: Angiotensin II Receptor (AT1R) Signaling Pathway and its inhibition by biphenyl derivatives.

Neurokinin (NK) Receptor Antagonists

Substituted biphenyl derivatives have been developed as potent antagonists for neurokinin receptors, particularly NK1 and NK2. These receptors are involved in pain transmission, inflammation, and smooth muscle contraction. Dual NK1/NK2 receptor antagonists have potential applications in treating a range of disorders, including inflammatory diseases and certain psychiatric conditions.

Quantitative Data: Neurokinin Receptor Antagonists

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| Substituted Biphenyls | NK1 | < 10 nM | [3] |

| Substituted Biphenyls | NK2 | < 50 nM | [3] |

Signaling Pathway: Neurokinin-1 Receptor (NK1R)

The binding of substance P to the NK1 receptor activates Gq/11 proteins, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Figure 2: Neurokinin-1 Receptor (NK1R) signaling and its antagonism by biphenyl derivatives.

Other Receptor Targets

Biphenyl derivatives have also been investigated as antagonists for the androgen receptor , with applications in prostate cancer therapy, and the 5-HT4 receptor , with potential uses in gastrointestinal disorders.

Biphenyl Derivatives as Enzyme Inhibitors

The biphenyl scaffold can position functional groups to interact with the active sites of enzymes, leading to their inhibition. This has been a fruitful area of research, yielding inhibitors for various enzyme classes.

Sulfatase Inhibitors

Biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, enzymes that hydrolyze sulfate esters. Steroid sulfatase (STS) is a key target in hormone-dependent breast cancer, and its inhibition can block the formation of active estrogens.

Quantitative Data: Sulfatase Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Biphenyl-4-O-sulfamate | STS | Varies with substitution | [4] |

| 2',4'-dicyanobiphenyl-4-O-sulfamate | STS | Potent in vitro activity | [4] |

| Phosphate biphenyl analog 5a | STS | 28.0 | [5] |

| Phosphate biphenyl analog 5d | STS | 22.1 | [5] |

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for cosmetic applications. Biphenyl derivatives have shown potent, competitive inhibition of mushroom tyrosinase.

Quantitative Data: Tyrosinase Inhibitors

| Compound | Target Enzyme | IC50 (mM) | Ki (mM) | Inhibition Type | Reference |

| Compound 21 | Mushroom Tyrosinase | 0.02 | 0.015 | Competitive | [6] |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Biphenyl derivatives have been identified as potent and selective PTP1B inhibitors.

Quantitative Data: PTP1B Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzoylsulfonamide derivative 18K | PTP1B | 0.25 | [7] |

| Biphenyl derivative 7a | PTP1B | Similar potency to AMPK activation | [8] |

Biphenyl Derivatives as Modulators of Protein-Protein Interactions

A more recent application of biphenyl derivatives is in the disruption of protein-protein interactions (PPIs), which are often challenging to target with small molecules.

PD-1/PD-L1 Interaction Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Biphenyl derivatives have been developed as small-molecule inhibitors that can block this interaction, offering a potential alternative to monoclonal antibody therapies.

Quantitative Data: PD-1/PD-L1 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference |

| Biphenyl derivative 12j-4 | HTRF | 33.52 ± 4.81 | |

| Nonsymmetric C2 inhibitor 2 | HTRF | Single-digit nM range | [9] |

| Biphenyl-1,2,3-triazol-benzonitrile 7 | HTRF | 8.52 µM | [10] |

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint

Biphenyl derivatives can bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1 on T-cells, thereby restoring T-cell-mediated anti-tumor immunity.

Figure 3: PD-1/PD-L1 immune checkpoint pathway and its inhibition by biphenyl derivatives.

Biphenyl Derivatives as Anticancer Agents

Beyond their role as PD-1/PD-L1 inhibitors, biphenyl derivatives have demonstrated direct anticancer activity through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and survival, and the induction of apoptosis.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 11 | Melanoma | 1.7 ± 0.5 | Antiproliferative | [11] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | Antiproliferative | [11] |

| Compound 12j-4 | MDA-MB-231 | 2.68 ± 0.27 | Apoptosis induction | [12][13] |

| Dibenzocyclooctatetraene 5a | Various | 1.38 - 1.45 | NF-κB inhibition | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Receptor Binding Assays

Experimental Workflow: Radioligand Receptor Binding Assay

Figure 4: General workflow for a radioligand receptor binding assay.

Detailed Protocol: Angiotensin II Receptor (AT1R) Binding Assay [15][16]

-

Membrane Preparation: Homogenize tissues (e.g., rat liver) expressing AT1 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AT1R antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and a range of concentrations of the biphenyl test compound.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

-

Separation: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of the biphenyl derivative that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Detailed Protocol: Tyrosinase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and varying concentrations of the biphenyl test compound.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiation: Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the biphenyl derivative. Determine the IC50 value from a dose-response curve.

Protein-Protein Interaction Assays

Detailed Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay [17]

-

Reagent Preparation: Prepare solutions of recombinant human PD-1 and PD-L1 proteins, an HTRF donor-labeled anti-tag antibody, and an HTRF acceptor-labeled anti-tag antibody in assay buffer.

-

Compound Addition: In a 384-well plate, add the biphenyl test compound at various concentrations.

-

Protein Incubation: Add the tagged PD-1 and PD-L1 proteins to the wells and incubate to allow for their interaction in the presence of the test compound.

-

Detection: Add the HTRF donor and acceptor antibodies and incubate to allow for binding to the tagged proteins.

-

Measurement: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. Determine the IC50 value from a dose-response curve.

Conclusion

Biphenyl derivatives represent a privileged scaffold in drug discovery, with a proven track record of yielding potent and selective modulators of various biological targets. Their synthetic tractability and the ability to fine-tune their physicochemical properties make them attractive starting points for the development of new therapeutics. This guide has provided a comprehensive overview of the pharmacology of biphenyl derivatives, highlighting their diverse applications as receptor antagonists, enzyme inhibitors, and modulators of protein-protein interactions. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of biphenyl-based drugs.

References

- 1. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyl derivatives as novel dual NK(1)/NK(2)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel antitumor dibenzocyclooctatetraene derivatives and related biphenyls as potent inhibitors of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-Heptanoylbiphenyl via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[2] Biphenyl derivatives are of particular interest in medicinal chemistry and materials science due to their unique structural and electronic properties.

This document provides a detailed protocol for the Friedel-Crafts acylation of biphenyl with heptanoyl chloride, using aluminum chloride as a Lewis acid catalyst. The primary product of this reaction is 4-heptanoylbiphenyl, a valuable precursor for various applications, including the synthesis of liquid crystals and biologically active molecules.

Reaction Principle and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic heptanoyl cation (an acylium ion) from the reaction between heptanoyl chloride and the aluminum chloride catalyst.[3][4] This acylium ion is then attacked by the nucleophilic biphenyl ring.

The phenyl substituent on the biphenyl molecule is an ortho-, para-directing group. Due to significant steric hindrance at the ortho positions (2 and 2'), the acylation occurs preferentially at the para position (4), leading to 4-heptanoylbiphenyl as the major product. The electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, effectively preventing further acylation reactions and ensuring a monoacylated product.[1]

Quantitative Data Summary

While yields can vary based on specific reaction conditions and scale, the regioselectivity of the Friedel-Crafts acylation of biphenyl is consistently high. The following table summarizes the expected product distribution based on typical outcomes for this type of reaction.

| Product Isomer | Position of Substitution | Typical Distribution (%) | Rationale for Distribution |

| 4-Heptanoylbiphenyl | para | > 95% | Electronic activation and sterically most accessible position. |

| 2-Heptanoylbiphenyl | ortho | < 5% | Steric hindrance from the adjacent phenyl ring impedes electrophilic attack. |

| 3-Heptanoylbiphenyl | meta | Trace / Not Detected | The phenyl group does not direct substitution to the meta position. |

Note: The values presented are representative for Friedel-Crafts acylation of biphenyl and serve as a general guide. Actual isomer ratios should be confirmed experimentally.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[2][5]

4.1 Materials and Reagents

-

Biphenyl (C₁₂H₁₀)

-

Heptanoyl chloride (C₇H₁₃ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM, CH₂Cl₂) (reaction solvent)

-

Hydrochloric acid (HCl), 3 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for chromatography)

-

Deionized water

4.2 Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel (addition funnel)

-

Nitrogen or argon gas inlet and bubbler

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

-

Standard analytical equipment (TLC, NMR, GC-MS)

4.3 Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-heptanoylbiphenyl.

4.4 Procedure

-

Reaction Setup : Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (connected to a bubbler), and a dropping funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).

-

Reagent Preparation : In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. In the dropping funnel, prepare a solution of biphenyl (1.0 eq.) and heptanoyl chloride (1.05 eq.) in anhydrous dichloromethane.

-

Reaction Initiation : Cool the AlCl₃ suspension to 0°C using an ice-water bath.

-

Addition of Reactants : Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the flask back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by adding cold 3 M HCl solution. This will decompose the aluminum chloride complex. Caution: This process is exothermic and may release HCl gas.[6]

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-heptanoylbiphenyl.

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Mechanism Visualization

The mechanism involves three key stages: generation of the electrophile, electrophilic attack on the aromatic ring, and deprotonation to restore aromaticity.

Caption: Mechanism of the AlCl₃-catalyzed acylation of biphenyl.

Safety and Troubleshooting

-

Safety : Anhydrous aluminum chloride is corrosive and reacts violently with water. Heptanoyl chloride is also corrosive and a lachrymator. Handle both reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent moisture from deactivating the catalyst.

-

Troubleshooting : A common issue during workup is the formation of an emulsion between the aqueous and organic layers.[6] To mitigate this, ensure vigorous shaking during washes, and if an emulsion persists, adding more brine or gently warming the separatory funnel can help break it. Ensure the AlCl₃ is of high quality and truly anhydrous for optimal reactivity.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Solved Experiment II - Friedel-Crafts Acylation of Biphenyl | Chegg.com [chegg.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: Purification of 4-Heptanoylbiphenyl by Column Chromatography

Abstract

This document provides a detailed protocol for the purification of 4-heptanoylbiphenyl using column chromatography. 4-Heptanoylbiphenyl is an organic intermediate, often synthesized via Friedel-Crafts acylation, which necessitates a robust purification strategy to remove unreacted starting materials and potential byproducts. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the selection of appropriate stationary and mobile phases, preparation of the chromatography column, and the procedure for elution and fraction analysis.

Introduction

4-Heptanoylbiphenyl is a ketone derivative of biphenyl. Its synthesis, commonly achieved through the Friedel-Crafts acylation of biphenyl with heptanoyl chloride, can result in a crude product containing impurities. These impurities may include unreacted biphenyl, excess heptanoyl chloride, and potentially di-acylated biphenyl, although polyacylation is generally less prevalent in Friedel-Crafts acylations compared to alkylations. Column chromatography is a highly effective technique for the separation of these components based on their differential adsorption to a stationary phase. The polarity differences between the nonpolar biphenyl, the more polar 4-heptanoylbiphenyl, and any highly polar byproducts allow for efficient separation.

Principle of Separation

Column chromatography separates compounds based on their varying affinities for the stationary phase and the mobile phase. In this protocol, a polar stationary phase (silica gel) is employed with a relatively nonpolar mobile phase.

-

Stationary Phase: Silica gel (SiO₂) is a polar adsorbent.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).

The separation mechanism relies on the following principles:

-

Nonpolar compounds , such as unreacted biphenyl, will have a lower affinity for the polar silica gel and will be eluted more quickly by the nonpolar mobile phase.

-

More polar compounds , like the target 4-heptanoylbiphenyl (due to its ketone group), will interact more strongly with the silica gel and thus elute later.

-

Highly polar impurities will be strongly adsorbed to the silica gel and will require a more polar mobile phase for elution.